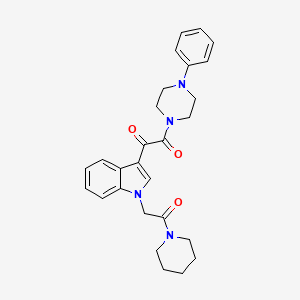

1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione

Description

1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a synthetic heterocyclic compound featuring an indole core substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group at the 1-position and a 4-phenylpiperazinyl moiety linked via an ethane-1,2-dione bridge. This structure combines pharmacologically relevant motifs: the indole scaffold is associated with receptor-binding capabilities, the piperidine/piperazine moieties enhance solubility and bioavailability, and the diketone linker may influence conformational flexibility .

Properties

IUPAC Name |

1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O3/c32-25(29-13-7-2-8-14-29)20-31-19-23(22-11-5-6-12-24(22)31)26(33)27(34)30-17-15-28(16-18-30)21-9-3-1-4-10-21/h1,3-6,9-12,19H,2,7-8,13-18,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADIBRSISYISKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. The presence of the indole group is particularly noteworthy, as indole derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that the compound may interact with key enzymes involved in cancer progression.

Neuropharmacological Effects

The piperidine component suggests potential applications in treating neuropsychiatric disorders. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This could position the compound as a candidate for developing treatments for conditions like depression or anxiety .

Antimicrobial Properties

Similar compounds have demonstrated activity against various pathogens. The unique combination of functional groups in this compound may enhance its antimicrobial efficacy, making it a candidate for further exploration in infectious disease treatment .

Case Study 1: Anticancer Mechanism Exploration

A study investigated the effects of similar indole derivatives on breast cancer cell lines, revealing that they induce apoptosis via mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that our compound could be similarly effective given its structural characteristics .

Case Study 2: Neuropharmacological Screening

Another research effort focused on piperidine derivatives' interaction with dopamine receptors. The findings indicated that certain modifications could lead to increased selectivity for dopamine receptor subtypes, potentially reducing side effects associated with broader-spectrum drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual substitution pattern. Below is a comparative analysis with key analogs:

*Calculated based on molecular formula.

Key Findings

Indole Substitution: The 2-oxo-2-(piperidin-1-yl)ethyl group on the indole nitrogen in the target compound distinguishes it from analogs like and , which feature simpler methyl or phenyl substituents. In contrast, the 4,7-dimethoxyindole substituent in increases electron density, likely improving solubility but reducing membrane permeability compared to the target’s unsubstituted indole .

Piperazine vs. Piperidine Moieties :

- The 4-phenylpiperazinyl group in the target compound is associated with improved receptor affinity in kinase inhibitors (e.g., p97 ATPase inhibitors in ), whereas piperidine analogs (e.g., ) may exhibit faster metabolic clearance due to reduced steric hindrance .

Diketone Linker: The ethane-1,2-dione bridge is common across analogs and likely stabilizes planar conformations, facilitating π-π stacking with aromatic residues in enzyme active sites. However, its electrophilic nature may contribute to reactivity or metabolic instability compared to pyridinone-based linkers (e.g., ), which offer redox-active properties .

Biological Activity: While the target compound lacks direct activity data, the 4-bromophenyl-substituted pyridinone in achieved 79.05% antioxidant activity, suggesting that halogenated aryl groups enhance radical scavenging. The target’s 4-phenylpiperazinyl group may similarly improve activity in redox-mediated pathways . Antimicrobial activity in analogs is generally moderate, as seen in , where MIC values against S. aureus and E. coli were comparable to first-line antibiotics but required higher concentrations.

Physicochemical and ADMET Considerations

- Solubility : Piperazine-containing compounds (e.g., ) typically exhibit higher aqueous solubility than piperidine analogs due to increased polarity. The target compound’s 4-phenylpiperazinyl group may balance lipophilicity for blood-brain barrier penetration .

- Metabolic Stability : Piperidine rings (e.g., ) are prone to CYP450-mediated oxidation, whereas the phenylpiperazine group in the target compound may resist first-pass metabolism, extending half-life .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. Key steps include:

- Indole precursor activation : Reacting indole-3-carboxaldehyde with 2-oxo-2-(piperidin-1-yl)ethyl chloride under basic conditions (e.g., triethylamine in DMF) to form the indole-piperidine intermediate .

- Acylation : Introducing the dione moiety via oxidation using potassium permanganate or chromium trioxide .

- Piperazine coupling : Reacting the intermediate with 4-phenylpiperazine under nucleophilic acyl substitution conditions .

Q. Critical Parameters :

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity.

- Temperature control : Reactions often require reflux (e.g., 80–100°C for acylation steps) .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Table 1: Key Synthesis Steps

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| Indole activation | Indole-3-carboxaldehyde, 2-oxo-2-(piperidin-1-yl)ethyl chloride, DMF, Et₃N | Form indole-piperidine intermediate | 60–75% |

| Oxidation | KMnO₄, H₂SO₄, 0–5°C | Introduce dione functionality | 45–60% |

| Piperazine coupling | 4-Phenylpiperazine, DCM, RT | Final substitution | 70–85% |

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., indole C3 proton at δ 7.2–7.5 ppm, piperazine N–CH₂ signals at δ 3.4–3.8 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 476.23; observed 476.25) .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and indole N–H (~3400 cm⁻¹) .

- HPLC : Assesses purity (>95% with C18 column, acetonitrile/water gradient) .

Q. How should researchers design initial biological activity screens for this compound?

- In vitro cytotoxicity assays : Use MTT/WST-1 on cancer cell lines (e.g., Hela, A-549) with IC₅₀ calculations .

- Receptor binding studies : Screen against GPCRs (e.g., serotonin or dopamine receptors) via radioligand displacement assays .

- Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s activity?

- Substituent modification : Replace the piperidine ethyl group with methyl or propyl to assess hydrophobicity effects on bioavailability .

- Heterocycle substitution : Replace indole with azaindole (e.g., 7-azaindole) to enhance receptor selectivity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical binding motifs (e.g., dione and piperazine moieties) .

Q. Table 2: SAR Insights from Analogues

| Modification | Biological Impact | Reference |

|---|---|---|

| Ethyl → methyl (piperidine) | Reduced metabolic stability | |

| Indole → azaindole | Improved HIV-1 attachment inhibition (IC₅₀ < 10 nM) | |

| 4-Phenylpiperazine → 4-benzylpiperazine | Enhanced cytotoxicity (IC₅₀ = 2.1 µM vs. Hela) |

Q. What strategies can mitigate poor pharmacokinetic properties, such as low oral bioavailability?

- Prodrug design : Esterify the dione moiety to improve membrane permeability .

- Formulation optimization : Use lipid-based nanoparticles to enhance solubility (logP ~3.5) .

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., piperazine N-dealkylation) using liver microsomes .

Q. How can target receptors or enzymes be identified for this compound?

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- CRISPR-Cas9 screening : Knock out candidate receptors (e.g., 5-HT₆) and assess activity loss .

- Molecular docking : Simulate interactions with GPCRs (e.g., serotonin receptors) using AutoDock Vina .

Q. How should researchers address contradictory data in biological activity across studies?

- Dose-response validation : Re-test activity under standardized conditions (e.g., 72-hour incubation, 10% FBS) .

- Batch analysis : Verify compound purity (HPLC) and stereochemistry (chiral HPLC) to exclude batch-specific artifacts .

- Cell line authentication : Use STR profiling to confirm cell line identity (e.g., cross-check A-549 with ATCC) .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (risk of severe irritation) .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM) .

- Waste disposal : Neutralize acidic/byproduct streams before disposal .

Methodological Rigor Note :

All protocols should adhere to OECD guidelines for reproducibility. For synthetic steps, validate reproducibility across ≥3 independent batches. For biological assays, include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05, ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.